6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-[2-(3-phenylpyrrolidin-1-yl)acetyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20-16(19)15(17(24)21(2)18(20)25)14(23)11-22-9-8-13(10-22)12-6-4-3-5-7-12/h3-7,13H,8-11,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUBIQJEKIMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCC(C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Molecular Structure and Substituent Variations
The following table compares the target compound with structurally related pyrimidinedione derivatives:
Key Observations:
- Hydrogen Bonding: Schiff base derivatives form robust 3D networks (e.g., classical O–H···N and non-classical C–H···O bonds), while methylamino-substituted analogs exhibit simpler H-bonding patterns due to smaller substituents .
Crystallographic and Packing Behavior
- Schiff Base Analog: Crystallizes in a monoclinic system (P21/n) with cell parameters $a = 6.8501 \, \text{Å}, b = 25.594 \, \text{Å}, c = 15.284 \, \text{Å}, \beta = 99.315^\circ$. Alternating stacking of tricyclic and Schiff base molecules via π-π interactions stabilizes the lattice .
- Polymorphism: A second monoclinic polymorph of the Schiff base analog was identified, highlighting the sensitivity of pyrimidinedione derivatives to crystallization conditions .
- Comparison with Smaller Analogs: Methylamino-substituted derivatives lack detailed crystallographic data but likely adopt less complex packing due to reduced substituent bulk .
Hydrogen Bonding and Intermolecular Interactions
- Schiff Base Analog: Forms 12 classical and 6 non-classical H-bonds per asymmetric unit, creating a 3D network (Table 1, ). Bond lengths range from 2.70–3.00 Å, with angles of 120–160° .
- Methylamino Analogs: Limited to fewer H-bonds (e.g., N–H···O), resulting in less stable crystal lattices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
